1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
“1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N4O5S2 and a molecular weight of 384.43. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “this compound”, involves a five-membered heterocyclic compound containing nitrogen and sulfur atoms . Detailed molecular structure analysis specific to this compound is not available in the resources I have.Chemical Reactions Analysis
While the chemical reactions involving “this compound” are not explicitly mentioned in the resources I have, thiazole derivatives are known to undergo various chemical reactions, including electrophilic substitution reactions .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
- Heterocycles with nitrogen (N), sulfur (S), and oxygen (O), including compounds like 1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide, form a significant class of organic compounds that may serve as lead molecules for the synthesis of novel CNS acting drugs. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, potentially offering new avenues for treating CNS disorders (Saganuwan, 2017).
Sulfonamides in Medicinal Chemistry
- Sulfonamides, including molecules with sulfonyl groups similar to the chemical structure , have been extensively studied for their therapeutic applications. These compounds are involved in various clinically used drugs, from diuretics to carbonic anhydrase inhibitors and antiepileptics. Their role in the development of novel drugs, such as tyrosine kinase inhibitors and antiglaucoma agents, highlights the continuous need for new sulfonamides with improved selectivity and efficacy for treating a wide range of diseases (Carta, Scozzafava, & Supuran, 2012).
Bioactive Furanyl- or Thienyl-Substituted Compounds
- Five-membered heterocycles, including furan and thiophene, play a crucial role in drug design, serving as structural units for bioactive molecules. The inclusion of furan-2-yl and thien-3-yl substituents in purine and pyrimidine nucleobases, nucleosides, and their analogues demonstrates their importance in medicinal chemistry, particularly for antiviral, antitumor, antimycobacterial, and antiparkinsonian actions (Ostrowski, 2022).
Phenothiazines and Arylmethylidenefuranones
- Recent medicinal chemistry investigations have shown that phenothiazines and arylmethylidenefuranones, containing similar heterocyclic and sulfonyl components, exhibit a range of promising biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. These findings underscore the potential of these compounds in the development of new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).
Imidazole Derivatives and Antitumor Activity
- The review of bis(2-chloroethyl)amino derivatives of imidazole and related compounds highlights their significant antitumor activity, with some compounds advancing to preclinical testing stages. This emphasizes the potential of imidazole and similar heterocyclic compounds for the synthesis of drugs with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Future Directions
Thiazole derivatives, including “1-((5-(Thiazol-2-ylcarbamoyl)furan-2-yl)sulfonyl)piperidine-4-carboxamide”, have potential for further study due to their wide range of applications in the field of drug design and discovery . Future research could focus on exploring their synthesis methods, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties in more detail.
Mechanism of Action
Target of Action
It is known that compounds containing thiazole and furan groups have been employed as medicines in a number of distinct disease areas .
Mode of Action
Compounds with thiazole and sulfonamide groups are known to have antibacterial activity . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
Biochemical Pathways
It is known that thiazole-containing compounds play a significant role in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
Several synthesized compounds that combine thiazole and sulfonamide display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
It is known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[5-(1,3-thiazol-2-ylcarbamoyl)furan-2-yl]sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S2/c15-12(19)9-3-6-18(7-4-9)25(21,22)11-2-1-10(23-11)13(20)17-14-16-5-8-24-14/h1-2,5,8-9H,3-4,6-7H2,(H2,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOYHMHHXAFVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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